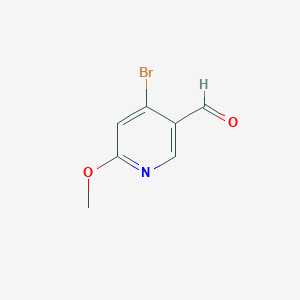

2-(difluoromethyl)-4-iodopyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(difluoromethyl)-4-iodopyridine” is a type of organic compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The “difluoromethyl” part suggests the presence of a -CF2H group, and “iodo” indicates the presence of an iodine atom .

Synthesis Analysis

Difluoromethylation processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents . A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones has been reported .Molecular Structure Analysis

The molecular structure of a compound with a difluoromethyl group can be analyzed using various techniques . For example, the supramolecular system of a similar compound, DFMO, has been studied using non-covalent interactions via Hirshfeld surface, molecular electrostatic potential, enrichment ratio, and energy frameworks analysis .Chemical Reactions Analysis

Difluoromethylation of heterocycles has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . The formation of X–CF2H bond where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H .Mécanisme D'action

While specific information on the mechanism of action of “2-(difluoromethyl)-4-iodopyridine” is not available, compounds with a difluoromethyl group can have various biological activities. For example, Eflornithine, a difluoromethylated compound, is an irreversible inhibitor of the enzyme ornithine decarboxylase .

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(difluoromethyl)-4-iodopyridine involves the introduction of a difluoromethyl group onto a pyridine ring, followed by iodination of the resulting compound.", "Starting Materials": [ "2-chloro-4-iodopyridine", "difluoromethyl bromide", "potassium carbonate", "acetone", "sodium iodide", "copper(I) iodide", "triethylamine" ], "Reaction": [ "Step 1: Treatment of 2-chloro-4-iodopyridine with difluoromethyl bromide and potassium carbonate in acetone at reflux temperature to yield 2-(difluoromethyl)-4-chloropyridine.", "Step 2: Conversion of 2-(difluoromethyl)-4-chloropyridine to 2-(difluoromethyl)-4-iodopyridine by reaction with sodium iodide and copper(I) iodide in the presence of triethylamine at elevated temperature.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |

Numéro CAS |

1805958-30-8 |

Nom du produit |

2-(difluoromethyl)-4-iodopyridine |

Formule moléculaire |

C6H4F2IN |

Poids moléculaire |

255 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.